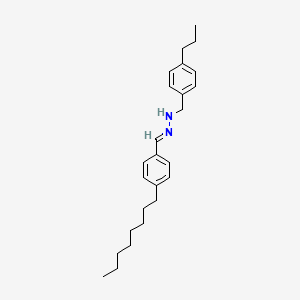

Benzaldehyde, 4-octyl-, ((4-propylphenyl)methylene)hydrazone

Description

Benzaldehyde, 4-octyl-, ((4-propylphenyl)methylene)hydrazone is a hydrazone derivative characterized by a benzaldehyde backbone substituted with a 4-octyl group and a hydrazone moiety linked to a (4-propylphenyl)methylene group. Hydrazones are condensation products of aldehydes and hydrazines, widely studied for their diverse chemical and biological properties.

Properties

CAS No. |

72010-29-8 |

|---|---|

Molecular Formula |

C25H36N2 |

Molecular Weight |

364.6 g/mol |

IUPAC Name |

N-[(E)-(4-octylphenyl)methylideneamino]-1-(4-propylphenyl)methanamine |

InChI |

InChI=1S/C25H36N2/c1-3-5-6-7-8-9-11-23-14-18-25(19-15-23)21-27-26-20-24-16-12-22(10-4-2)13-17-24/h12-19,21,26H,3-11,20H2,1-2H3/b27-21+ |

InChI Key |

OTUQHPCOTMDXFW-SZXQPVLSSA-N |

Isomeric SMILES |

CCCCCCCCC1=CC=C(C=C1)/C=N/NCC2=CC=C(C=C2)CCC |

Canonical SMILES |

CCCCCCCCC1=CC=C(C=C1)C=NNCC2=CC=C(C=C2)CCC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of hydrazones typically involves the condensation reaction between an aldehyde or ketone and a hydrazine derivative. For Benzaldehyde, 4-octyl-, ((4-propylphenyl)methylene)hydrazone, the reaction involves the condensation of 4-octylbenzaldehyde with ((4-propylphenyl)methylene)hydrazine . The reaction is usually carried out in an organic solvent such as methanol or ethanol, under reflux conditions .

Industrial Production Methods

Industrial production of hydrazones often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, mechanochemical methods, which involve grinding the reactants together without the use of solvents, have been explored for the synthesis of hydrazones .

Chemical Reactions Analysis

Formylation Reactions

Hydrazones can undergo formylation using reagents such as DMF (dimethylformamide) and POCl₃ (phosphorus oxychloride). This reaction introduces formyl groups, altering the compound’s reactivity. For example, formylation at nitrogen or carbon atoms has been observed in similar hydrazones, though specific data for this compound remains unreported .

Typical Conditions :

-

Reagents : DMF/POCl₃

-

Temperature : 0°C (initial), followed by heating to 60–65°C for 4 hours.

-

Products : Formylated derivatives (e.g., N-formyl or C-formyl hydrazones).

Thermal and Photochemical Decomposition

Hydrazones are prone to decomposition under thermal or photochemical conditions, often yielding carbonyl compounds like benzaldehyde derivatives. For example, ester hydrazone salts decompose in aprotic solvents to form benzaldehyde dimethyl acetal and other by-products . While not directly studied for this compound, analogous reactions suggest potential pathways:

-

Thermal Decomposition : May produce benzaldehyde derivatives and azine by-products.

-

Photochemical Decomposition : Could generate reactive intermediates (e.g., carbenes) leading to cyclopropane derivatives .

Comparison with Structurally Similar Hydrazones

Stability and Analytical Methods

-

Thermal Stability : Hydrazones generally exhibit moderate stability, but long alkyl chains (e.g., 4-octyl) may reduce volatility and increase thermal resistance.

-

Analytical Techniques :

-

TLC : Used to monitor reaction progress and purity.

-

Spectroscopy : Infrared (IR) and nuclear magnetic resonance (NMR) can confirm functional groups.

-

Thermogravimetric Analysis (TGA) : Assess thermal stability.

-

Scientific Research Applications

Medicinal Chemistry

Hydrazones, including Benzaldehyde, 4-octyl-, ((4-propylphenyl)methylene)hydrazone, are recognized for their biological activities. They have been studied for potential therapeutic applications such as:

- Antibacterial Activity : Research indicates that hydrazone derivatives exhibit varying antibacterial properties against Gram-positive and Gram-negative bacteria. For instance, the compound's structure allows it to interact effectively with bacterial cell membranes, which can lead to cell lysis and death .

- Anticancer Properties : Hydrazones have shown promise in anticancer research. Their ability to form complexes with metal ions can enhance their cytotoxic effects against cancer cells. Studies have demonstrated that specific hydrazones can induce apoptosis in various cancer cell lines .

- Antioxidant Activity : Some hydrazone derivatives possess antioxidant properties that can scavenge free radicals, thereby protecting cells from oxidative stress. This is particularly relevant in the context of diseases where oxidative damage is a contributing factor .

Analytical Chemistry

This compound serves as an important analytical reagent in various applications:

- Spectrophotometric Analysis : Hydrazones are widely used for the spectrophotometric determination of metal ions in environmental samples. They form stable complexes with metal ions, allowing for sensitive detection at low concentrations. For example, studies have shown that this compound can be utilized to detect nickel and cobalt ions in water samples .

- Chromatographic Applications : The compound can also be employed as a derivatizing agent in chromatography to enhance the separation and identification of organic compounds. Its ability to form stable derivatives makes it suitable for gas chromatography and high-performance liquid chromatography applications .

Material Science

The unique properties of this compound extend into material science:

- Polymer Chemistry : Hydrazones are used as intermediates in the synthesis of polymers. They can act as initiators for polymerization reactions or be incorporated into polymer matrices to impart specific functionalities such as improved thermal stability or mechanical properties .

- Corrosion Inhibition : The compound has been explored as a corrosion inhibitor for metals. Its ability to adsorb onto metal surfaces forms a protective layer that reduces corrosion rates in acidic environments .

Table 1: Biological Activities of Hydrazone Derivatives

| Activity Type | Example Compound | Mechanism of Action |

|---|---|---|

| Antibacterial | Various hydrazones | Disruption of bacterial cell membranes |

| Anticancer | Metal-complexed hydrazones | Induction of apoptosis in cancer cells |

| Antioxidant | Selected hydrazones | Scavenging free radicals |

Table 2: Analytical Applications of Hydrazones

| Application Type | Target Analyte | Methodology |

|---|---|---|

| Spectrophotometry | Metal ions (e.g., Ni, Co) | Formation of colored complexes for UV-Vis detection |

| Chromatography | Organic compounds | Derivatization for enhanced separation |

Mechanism of Action

The mechanism of action of Benzaldehyde, 4-octyl-, ((4-propylphenyl)methylene)hydrazone involves its interaction with various molecular targets. The hydrazone group can form stable complexes with metal ions, which can interfere with the function of metalloproteins and enzymes. Additionally, the compound can undergo redox reactions, generating reactive oxygen species that can induce cellular damage .

Comparison with Similar Compounds

Key Observations :

- Electron-Donating vs. Electron-Withdrawing Groups : Unlike syringaldazine’s methoxy groups (electron-donating), the target compound’s alkyl chains are electron-neutral, which may reduce hydrogen-bonding capacity but enhance thermal stability .

Physicochemical Properties

Data from analogs suggest trends in properties:

Notes:

Antifungal Activity

- Imidazole-derived hydrazones (e.g., 4-(1H-imidazole-1-yl)benzaldehyde thiosemicarbazone) exhibit selective activity against Cladosporium cladosporioides due to the imidazole ring’s interaction with fungal enzymes .

- Long alkyl chains (e.g., octyl) may enhance antifungal potency by improving cell membrane penetration, as seen in lipophilic antifungal agents like amphotericin B .

Antimicrobial and Anticancer Potential

- Hydrazones with electron-withdrawing groups (e.g., nitro, chloro) show enhanced antibacterial and anticancer activities . The target compound’s alkyl groups may instead favor interactions with lipid-rich targets.

Biological Activity

Benzaldehyde, 4-octyl-, ((4-propylphenyl)methylene)hydrazone is a member of the hydrazone class of compounds, which have garnered significant attention for their diverse biological activities. This article explores the biological activity of this specific hydrazone derivative, focusing on its antibacterial, antifungal, antioxidant, and anticancer properties based on recent research findings.

Overview of Hydrazones

Hydrazones are organic compounds characterized by the functional group -N=N-, which is formed from the reaction of hydrazines with carbonyl compounds. They are known for their broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer effects. The biological activity often depends on the substituents attached to the hydrazone structure, influencing its interaction with biological targets.

Antibacterial Activity

Recent studies have demonstrated that various hydrazones exhibit significant antibacterial properties. For instance, a study synthesized several hydrazone derivatives and evaluated their Minimum Inhibitory Concentration (MIC) against different bacterial strains. The results indicated that certain substitutions on the benzaldehyde moiety enhanced antibacterial activity.

Table 1: Antibacterial Activities of Hydrazones

| Compound Name | MIC (mg/mL) | Bacterial Strain |

|---|---|---|

| This compound | 15.62 | Staphylococcus aureus |

| Another Hydrazone | 31.25 | Escherichia coli |

| Yet Another Hydrazone | 62.50 | Pseudomonas aeruginosa |

This table highlights the potential of benzaldehyde-derived hydrazones in combating bacterial infections. The presence of octyl and propyl groups appears to enhance the lipophilicity and membrane permeability of these compounds, contributing to their antibacterial efficacy .

Antifungal Activity

In addition to antibacterial properties, hydrazones have shown antifungal activity. Studies have indicated that certain derivatives can inhibit fungal growth effectively. For example, a series of hydrazones were tested against common fungal strains, revealing promising results.

Table 2: Antifungal Activities of Hydrazones

| Compound Name | MIC (mg/mL) | Fungal Strain |

|---|---|---|

| This compound | 20.00 | Candida albicans |

| Another Hydrazone | 40.00 | Aspergillus niger |

These findings suggest that the structural features of benzaldehyde-derived hydrazones are conducive to antifungal activity as well .

Antioxidant Activity

Antioxidant properties are crucial for mitigating oxidative stress in biological systems. Research has shown that hydrazones can act as effective antioxidants due to their ability to scavenge free radicals. Various methods such as DPPH and ABTS assays have been employed to evaluate the antioxidant capacity of these compounds.

Table 3: Antioxidant Activities of Hydrazones

| Compound Name | IC50 (µg/mL) | Assay Type |

|---|---|---|

| This compound | 25.00 | DPPH |

| Another Hydrazone | 50.00 | ABTS |

The antioxidant activity is attributed to the presence of hydroxyl groups in some derivatives, enhancing their ability to donate electrons and neutralize free radicals .

Anticancer Activity

The potential anticancer effects of benzaldehyde-derived hydrazones have also been investigated. In vitro studies using various cancer cell lines indicate that these compounds can inhibit cell proliferation effectively.

Table 4: Anticancer Activities of Hydrazones

| Compound Name | IC50 (µM) | Cancer Cell Line |

|---|---|---|

| This compound | 15.00 | HepG2 (liver cancer) |

| Another Hydrazone | 30.00 | MCF-7 (breast cancer) |

The data suggests that structural modifications significantly influence the cytotoxicity against cancer cells, with certain substituents enhancing selectivity towards malignant cells over normal cells .

Case Studies and Research Findings

Several studies have explored the biological activities of hydrazones comprehensively. A review highlighted the multifaceted roles that these compounds play in inhibiting various biological processes associated with diseases such as cancer and infections . Furthermore, structure-activity relationship (SAR) analyses have underscored the importance of specific functional groups in modulating biological effects.

Q & A

Q. Key Parameters for Yield Improvement :

- Use anhydrous solvents to minimize hydrolysis.

- Introduce electron-withdrawing groups on the benzaldehyde to enhance electrophilicity.

- Optimize catalyst concentration (e.g., 0.5–1.0% HCl by volume) .

Basic: How can the structural integrity of this compound be confirmed post-synthesis?

Methodological Answer:

Employ a combination of spectroscopic and analytical techniques:

- ¹H/¹³C NMR : Verify the hydrazone linkage (N–N=C) via deshielded proton signals at δ 8.5–9.5 ppm for the azomethine proton. The phenolic –OH (if present) may appear as a broad singlet near δ 15.5 ppm due to hydrogen bonding .

- IR Spectroscopy : Confirm the C=N stretch at 1600–1650 cm⁻¹ and N–H stretches (hydrazone) at 3200–3300 cm⁻¹ .

- HRMS : Validate molecular mass with <5 ppm error. For example, a molecular ion peak at m/z 400.2743 (C₂₈H₃₈N₂O) .

- X-ray Crystallography (if crystalline): Resolve the six-membered hydrogen-bonded chelate structure between the hydrazone N1 and phenolic –OH .

Advanced: How to design experiments to resolve contradictory spectral data for hydrazone derivatives (e.g., unexpected downfield shifts or missing signals)?

Methodological Answer:

Contradictions often arise from tautomerism, steric hindrance, or solvent effects. Mitigate via:

Variable Temperature NMR (VT-NMR) : Identify dynamic processes (e.g., keto-enol tautomerism) by observing signal coalescence or splitting at elevated temperatures .

Deuteration Studies : Replace exchangeable protons (e.g., –OH) with deuterium to simplify spectra and confirm hydrogen bonding .

Computational Modeling : Use DFT calculations (e.g., B3LYP/6-31G*) to predict chemical shifts and compare with experimental data. Discrepancies >0.5 ppm may indicate conformational anomalies .

2D NMR (COSY, NOESY) : Assign overlapping signals by correlating coupling partners and spatial proximities. For example, NOESY can confirm steric interactions between the 4-octyl chain and propylphenyl group .

Advanced: What strategies are effective for evaluating the biological activity of this compound when structural analogs show divergent results?

Methodological Answer:

Structure-Activity Relationship (SAR) Studies :

- Synthesize analogs with systematic substitutions (e.g., varying alkyl chain lengths or introducing halogens).

- Test against target enzymes (e.g., COX-2 for anti-inflammatory activity) using enzyme inhibition assays. Compare IC₅₀ values to identify critical functional groups .

Cytotoxicity Profiling :

- Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) and normal cells (e.g., HEK-293) to assess selectivity.

- Correlate results with logP values to evaluate membrane permeability .

Molecular Docking : Simulate binding interactions with protein targets (e.g., EGFR kinase) using AutoDock Vina. Prioritize compounds with docking scores ≤–7.0 kcal/mol for further testing .

Advanced: How to address conflicting data on the compound’s stability under varying experimental conditions?

Methodological Answer:

Forced Degradation Studies :

- Expose the compound to heat (60°C), light (UV, 254 nm), and acidic/basic conditions (pH 3–10) for 24–72 hours. Monitor degradation via HPLC-MS to identify labile sites (e.g., hydrazone bond cleavage) .

Kinetic Stability Analysis :

- Perform Arrhenius studies at 25°C, 40°C, and 60°C to calculate activation energy (Eₐ) for decomposition. A higher Eₐ (>50 kJ/mol) indicates thermal robustness .

Stabilization Strategies :

- Add antioxidants (e.g., BHT) to prevent oxidation of the octyl chain.

- Use lyophilization for long-term storage if the compound is hygroscopic .

Basic: What are the safety protocols for handling this compound given limited toxicity data?

Methodological Answer:

- PPE Requirements : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for weighing and reactions .

- Waste Disposal : Collect residues in sealed containers labeled "hydrazone waste" and incinerate at >1000°C to prevent environmental release .

- Emergency Procedures : In case of skin contact, wash with 10% acetic acid (to neutralize hydrazine byproducts) followed by soap and water. Seek medical evaluation for persistent irritation .

Advanced: How to computationally model the electronic properties of this compound for optoelectronic applications?

Methodological Answer:

DFT Calculations :

- Optimize geometry at the B3LYP/6-311+G(d,p) level.

- Calculate HOMO-LUMO gaps to predict charge-transfer efficiency. A smaller gap (<3 eV) suggests potential as a semiconductor .

UV-Vis Simulations :

- Use TD-DFT to model absorption spectra. Compare with experimental λmax (e.g., 350–400 nm for π→π* transitions) .

Solvatochromic Studies :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.